Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate
Description
Chemical Structure and Synthesis
Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate (CAS: 53946-83-1, MF: C₈H₇N₃O₂) is a bicyclic heteroaromatic ester synthesized via a Huisgen cycloaddition between pyridazin-1-ium-1-amine iodide and methyl propiolate in dichloromethane, followed by purification using flash chromatography (36% yield) . Key spectral data include:
- Melting Point: 119–121°C
- ¹H NMR (DMSO-d₆): δ 8.70–8.65 (m, 1H), 8.58–8.53 (m, 2H), 7.55 (dd, J = 9.1, 4.5 Hz, 1H), 3.86 (s, 3H) .
- LC-MS: [M + H]⁺ = 178.1 .
Applications
This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing selective DYRK (Dual-specificity tyrosine-regulated kinase) inhibitors . Its reactivity allows further derivatization, such as hydrolysis to pyrazolo[1,5-b]pyridazine-3-carboxylic acid (90) under basic conditions .
Properties
IUPAC Name |
methyl pyrazolo[1,5-b]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-5-10-11-7(6)3-2-4-9-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZGZFGCHWLSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=NN2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reaction of N-Amino-2-iminopyridines with β-Dicarbonyl Compounds
A well-documented method involves the reaction of N-amino-2-iminopyridines with cyclic β-diketones or β-ketoesters under oxidative conditions to form pyrazolo[1,5-b]pyridazine derivatives. The general reaction scheme is as follows:
| Reagents | Conditions | Outcome |
|---|---|---|
| N-amino-2-iminopyridine (3 mmol) | Ethanol (10 mL), acetic acid (6 equiv), O₂ atmosphere (1 atm) | Formation of intermediate adduct by nucleophilic addition |
| Cyclic β-diketone or β-ketoester (3 mmol) | 130 °C, 18 hours | Oxidative dehydrogenation and cyclization to pyrazolo[1,5-b]pyridazine derivatives |
- Nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine forms an adduct.
- Oxidative dehydrogenation by molecular oxygen converts the adduct to an intermediate.
- Intramolecular cyclization and dehydration yield the aromatic pyrazolo[1,5-b]pyridazine ring system.
This method has been shown to produce high yields (80–90%) of pyrazolo[1,5-b]pyridazine derivatives, including methyl esters when methyl β-ketoesters are used as substrates.
Alternative Condensation Routes Using Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate
Another synthetic route involves condensation of sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines or active methylene compounds. This approach can yield a variety of fused heterocycles including pyrazolo[1,5-b]pyridazine derivatives with carboxylate groups.
- The reaction typically proceeds in boiling acetic acid.
- The sodium salt acts as a Michael acceptor, reacting with nucleophilic heterocyclic amines.
- Subsequent cyclization and rearrangement produce the fused bicyclic system.
This method has been used to prepare pyrazolo[1,5-a]pyrimidines and related analogues, which are structurally close to pyrazolo[1,5-b]pyridazines.
Palladium-Catalyzed Cross-Coupling and Cycloaddition Approaches
More advanced synthetic methods include:
- [3 + 2] Cycloaddition reactions of substituted pyrazole intermediates with pyridazine precursors.
- Palladium-mediated cross-coupling reactions to introduce substituents at specific positions on the pyrazolo[1,5-b]pyridazine core.
- These methods allow functionalization at the 3-position, facilitating the introduction of the methyl carboxylate group.
Such strategies have been used to optimize physicochemical properties and biological activities of pyrazolo[1,5-b]pyridazine derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
- The oxidative cyclization method is notable for its environmental friendliness, employing molecular oxygen as the oxidant and avoiding harsh reagents.
- The reaction scope is versatile, accommodating various substituents on the starting materials, allowing tuning of electronic and steric properties.
- Structural confirmation of products is commonly achieved through X-ray crystallography, NMR spectroscopy, and elemental analysis.
- Functionalization at the 3-position with methyl carboxylate is typically introduced via methyl β-ketoesters or methyl cyanoacetate derivatives in the starting materials.
- The palladium-catalyzed methods facilitate late-stage functionalization, useful for medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Based on the search results, here's what is known about pyrazolo[1,5-b]pyridazine and pyrazolo[1,5-a]pyridine derivatives and their applications:
Pyrazolo[1,5-b]pyridazine
** selective kinase inhibitors** A pyrazolo[1,5-b]pyridazine scaffold was identified from a high-throughput screen of 42,444 known human kinase inhibitors . This scaffold was initially optimized for the treatment of human African trypanosomiasis .
-
Optimization and Selectivity :
- Optimization was performed to improve the selectivity of the series, using data from analogous compounds against human kinases GSK-3β, CDK-2, and CDK-4 .
- Compound 23a showed selectivity for T. b. brucei over the three human enzymes .
- The researchers optimized properties known to influence the absorption, distribution, metabolism, and excretion (ADME) profile of the series, which resulted in compound 20g . Although 20g showed toxicity in mice, it demonstrated CNS penetration and a significant reduction of parasitemia in four out of six mice .
-
Modification and Impact on Activity :
- The crystal structure of a pyrazolo[1,5-b]pyridazine, 9 , bound into CDK-2, indicated that substitution at the R1 and R2 positions offered the best chance to improve selectivity because of increased interaction with the binding pocket at these positions . The R3 position was solvent exposed and less sterically restrictive .
- Substitution at the R1 position caused shifts in potency between T. b. brucei and human kinases. For example, substitution at R1 with 4-(trifluoromethyl)phenyl (10f ) caused a 100-fold decrease in potency against T. b. brucei and a greater impact on the potency against GSK-3β and CDK-2 .
- Synthesis :
Pyrazolo[1,5-a]pyridine
AXL and c-MET kinase inhibitors Pyrazolo[1,5-a]pyridine derivatives are used as AXL and c-MET kinase inhibitors .
- Protein Kinases and Disease :
- Tyrosine Kinases :
-
Other Applications :
- Substituted pyrazolo[1,5-a]-pyridine-3-carboxamides can be used for the treatment and/or prophylaxis of diseases, particularly cardiovascular disorders .
- These compounds can also be used to produce medicaments for the treatment and/or prophylaxis of diseases .
- They affect cyclic guanosine monophosphate (cGMP) . Soluble guanylate cyclases consist of two subunits and very probably contain one heme per heterodimer, which is part of the regulatory centre . NO is able to bind to the iron atom of heme and thus markedly increase the activity of the enzyme .
- Guanylate cyclase plays a role in various physiological processes, such as the relaxation and proliferation of smooth muscle cells, platelet aggregation and adhesion, and neuronal signal transmission .
Pyrazolo[1,5-a]pyrimidines
Mechanism of Action
The mechanism of action of methyl pyrazolo[1,5-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyrazolo-Pyridazine/Pyridine Esters
Table 1: Key Structural Analogues and Their Properties
Key Structural and Functional Differences
Core Heterocycle :
- Pyridazine vs. Pyridine : The pyridazine ring (two adjacent nitrogen atoms) in the target compound confers distinct electronic properties compared to pyridine-based analogues (e.g., HBSC-11), influencing binding affinity to kinases like DYRK .
- Substituent Effects :
Synthetic Accessibility: The target compound is synthesized via cycloaddition with moderate yield (36%), while analogues like HBSC-11 are noted for simpler synthesis routes . Formyl-substituted derivatives (e.g., methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate) require additional steps for functionalization but offer versatility in medicinal chemistry .
Biological Activity: DYRK Inhibition: The pyridazine core in the target compound is critical for ligand-efficient DYRK inhibition, a feature less pronounced in pyridine-based analogues . COX-2 Selectivity: Bulky substituents (e.g., 4-methanesulfonyl-phenyl) in pyrazolo[1,5-b]pyridazine derivatives enhance COX-2 binding, reducing gastrointestinal toxicity compared to non-selective NSAIDs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Methyl Pyrazolo[1,5-b]pyridazine-3-carboxylate | Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate | Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 177.16 | 217.19 | 191.19 |
| Melting Point (°C) | 119–121 | Not reported | Not reported |
| Density (g/cm³) | 1.39 | Not reported | Not reported |
| LogP (Predicted) | 1.2 | 1.5 | 1.8 |
Biological Activity
Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure that includes both pyrazole and pyridazine moieties. The presence of a methoxy group at the 6-position and a carboxylate ester at the 3-position enhances its chemical reactivity and biological activity. The molecular formula is with a molecular weight of 207.19 g/mol .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It acts as an inhibitor in various biological pathways, potentially affecting cellular processes related to inflammation and cancer progression .
Key Mechanisms:
- Enzyme Interaction : The compound has shown promise in enzyme inhibition studies, particularly concerning kinases involved in cell signaling pathways .
- Therapeutic Properties : Investigated for anti-inflammatory and anticancer activities, it may modulate pathways associated with tumor growth and immune response .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Studies have highlighted its potential as a selective inhibitor of DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which is implicated in various cancers. Compounds derived from this scaffold have shown IC50 values in the low nanomolar range against DYRK1A .
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of specific inflammatory mediators, although detailed mechanisms remain to be fully elucidated .
Case Study 1: DYRK1A Inhibition
In a study focusing on selective DYRK1A inhibitors, this compound derivatives were synthesized and evaluated. The results indicated that these compounds exhibited significant selectivity over other kinases with IC50 values ranging from 76 to 186 nM. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Case Study 2: Antiparasitic Activity
The compound was also evaluated for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies demonstrated that certain analogs showed promising activity against this parasite while maintaining selectivity over human kinases .
Data Tables
| Biological Activity | IC50 (nM) | Target |
|---|---|---|
| DYRK1A Inhibition | 76 - 186 | DYRK1A |
| Antiparasitic Activity | Varies | Trypanosoma brucei |
| Anti-inflammatory Potential | Not quantified | Inflammatory mediators |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate, and how do reaction conditions influence yield and purity?
- The synthesis typically involves multi-step processes starting from precursors like 5-amino-3-methylpyrazole. A common method includes condensation with diethyl malonate in the presence of a base (e.g., sodium ethoxide), followed by fluorination/chlorination to introduce functional groups . Hydrothermal conditions or specific solvent systems (e.g., ethanol/water mixtures) are critical for minimizing side reactions and enhancing crystallinity .
Q. How can X-ray crystallography and NMR spectroscopy be applied to resolve the structural conformation of this compound?
- X-ray crystallography provides precise bond lengths and angles, particularly for the pyrazolo-pyridazine core, revealing intramolecular interactions like hydrogen bonding . NMR (¹H/¹³C) is used to confirm substituent positions, with characteristic shifts for the methyl ester (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for initial purification. Recrystallization from ethanol or acetonitrile improves purity, with yields >85% under optimized conditions .
Q. Which analytical methods are suitable for assessing the compound’s stability and purity in solution?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors degradation products. Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M+H]⁺ at m/z 207.1), while thermogravimetric analysis (TGA) evaluates thermal stability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s interactions with biological targets?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Molecular docking with proteins (e.g., tyrosine kinases) identifies binding modes, guided by crystallographic data from related pyrazolo-pyridazine derivatives .
Q. What experimental strategies address discrepancies in reaction yields or purity across synthetic protocols?
- Design of Experiments (DoE) frameworks optimize variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify temperature (80–120°C) and solvent polarity (DMF vs. THF) as critical factors for yield variation .
Q. How does the compound’s substitution pattern influence its bioactivity, and what assays validate these effects?
- Substituents at the 3-carboxylate position enhance solubility and target affinity. In vitro assays (e.g., antifungal activity via microdilution MIC tests) and in silico ADMET profiling (e.g., LogP ~1.5) guide structure-activity relationships (SAR) .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity and avoiding byproducts?
- Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization). Process Analytical Technology (PAT) tools, like inline FTIR, monitor intermediates in real time to prevent over-fluorination or dimerization .
Methodological Notes
- Crystallographic Analysis : For XRD, crystals are grown via slow evaporation from DMSO/water. Space group assignments (e.g., P2₁/c) and refinement parameters (R-factor <0.05) ensure accuracy .
- Computational Workflow : Use software like Gaussian (DFT) and AutoDock Vina (docking). Validate docking poses with MD simulations (100 ns) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
